2-Methyl-3-(phenoxymethyl)quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound features a quinoxaline core, with a methyl group at the second position and a phenoxymethyl group at the third position. The structural modifications impart unique chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science .
2-Methyl-3-(phenoxymethyl)quinoxaline is classified as a quinoxaline derivative. Quinoxalines are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound is synthesized through various chemical reactions involving ortho-phenylenediamine and suitable aldehydes or ketones .
The synthesis of 2-Methyl-3-(phenoxymethyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of ortho-phenylenediamine with 2-methyl-3-(phenoxymethyl)benzaldehyde in the presence of a catalyst such as piperidine. The reaction is generally conducted in solvents like methanol under reflux conditions to yield the desired product .
The molecular structure of 2-Methyl-3-(phenoxymethyl)quinoxaline can be represented by its chemical formula . The compound consists of:
2-Methyl-3-(phenoxymethyl)quinoxaline can undergo several types of chemical reactions:
The mechanism of action for 2-Methyl-3-(phenoxymethyl)quinoxaline involves its interaction with specific biological targets. It can bind to enzymes or receptors, inhibiting their activity, which leads to various biological effects. For instance, it may inhibit certain kinases involved in cellular signaling pathways associated with cancer cell proliferation .
2-Methyl-3-(phenoxymethyl)quinoxaline has several scientific applications:
Quinoxaline derivatives constitute a privileged structural class in medicinal chemistry due to their exceptionally broad spectrum of biological activities. These bicyclic aromatic systems, comprising fused benzene and pyrazine rings, exhibit intrinsic bioactivity profiles that make them indispensable in drug discovery. Research has demonstrated their efficacy as antibacterial agents targeting Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis (MIC values as low as 7.8 μg/mL) [1] [8]. Their anticancer potential is particularly noteworthy, with numerous derivatives exhibiting potent activity against diverse cancer cell lines, including HCT-116 (colon) and MCF-7 (breast), often through mechanisms involving thymidylate synthase inhibition or DNA intercalation [2] [4] [6]. Beyond these core activities, quinoxalines display significant antimycobacterial properties against drug-resistant Mycobacterium tuberculosis strains (exhibiting up to 100% growth inhibition in di-N-oxide derivatives) [10], alongside documented antifungal, antiviral, and anti-inflammatory effects [1] [7]. This multifaceted pharmacophore forms the structural basis of clinical agents like Brimonidine (anti-glaucoma) and investigational compounds like XK469 (anticancer) [1] [7].
Table 1: Key Pharmacological Activities of Quinoxaline Derivatives
| Biological Activity | Representative Compounds/Modifications | Key Findings | Source |
|---|---|---|---|
| Anticancer | N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides | IC₅₀ 1.52 μg/mL against HCT-116 & MCF-7 cells via hTS inhibition | [4] |
| Antibacterial | 3-Aroxymethylquinoxaline-2-carboxylic acids | MIC 7.8125 μg/mL against S. aureus | [3] |
| Antimycobacterial | 2-Acetyl-6,7-disubstituted quinoxaline 1,4-di-N-oxides | 100% growth inhibition of M. tuberculosis H37Rv | [10] |
| Antifungal | Pentacyclic quinoxaline-thioethers | Significant activity against Candida strains | [8] |
| Diuretic | Benzothiazole-quinoxaline sulfonamide hybrids | Enhanced Na⁺ excretion in rat models | [1] |
Strategic structural modifications of the quinoxaline core are central to enhancing potency, selectivity, and pharmacokinetic properties. Key molecular engineering approaches include:
Side Chain Elongation and Heteroatom Incorporation: Introducing sulfur-containing side chains (e.g., ethyl(3-phenylquinoxalin-2-ylsulfanyl)acetate) significantly enhances anticancer activity. Subsequent transformation into peptidomimetics (e.g., methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)-acetylamino]alkanoates) further improves target binding affinity and cellular penetration, yielding compounds with IC₅₀ values in the low μg/mL range against carcinoma cell lines [4]. The chemoselective alkylation of quinoxaline-2-thiones allows precise installation of bioactive thioether or aminoalkyl functionalities [4] [8].
Heterocyclic Fusion and Conjugate Formation: Fusion with other heterocycles (e.g., pyridinylpyridopyrazines, pyrrolo[1,2-a]quinoxalines) or conjugation with biomolecules markedly expands bioactivity. Sugar conjugates, particularly ribose-linked derivatives, demonstrate potent antitubercular activity (MIC 0.65 μM) by mimicking nucleosides and potentially targeting DNA gyrase [9]. Similarly, pentacyclic systems formed via intramolecular cyclization (e.g., compound 10 in [8]) exhibit broad-spectrum antifungal properties due to increased structural rigidity and membrane interaction potential.
Strategic Ring Substitution: The nature and position of substituents on the quinoxaline benzene ring critically influence target selectivity. Electron-withdrawing groups (EWGs), particularly halogens (Cl, F) at positions 6 and/or 7, consistently enhance antimycobacterial and antibacterial potency in di-N-oxide derivatives [10]. Conversely, electron-donating groups (EDGs) like methoxy groups can improve activity against specific cancer cell lines [2] [6].
Table 2: Impact of Structural Modifications on Quinoxaline Bioactivity
| Modification Strategy | Structural Example | Biological Outcome | Source |
|---|---|---|---|
| Sulfur Side Chains | Ethyl(3-phenylquinoxalin-2-ylsulfanyl)acetate | Precursor to cytotoxic peptidomimetics (IC₅₀ ~1.9-7.52 μg/mL) | [4] |
| Sugar Conjugation | Ribose-hydrazino quinoxaline conjugate | Potent antitubercular (MIC 0.65 μM vs M. tuberculosis) | [9] |
| 6,7-Dihalogenation | 6,7-Dichloro-3-methylquinoxaline 1,4-di-N-oxide | 100% growth inhibition of M. tuberculosis | [10] |
| Heterocyclic Fusion | Pyridinylpyridopyrazines | Potent kinase inhibition (anticancer) | [7] |
| Phenoxy Linkage | Methyl [4-(substituted 2-quinoxalinyloxy)phenyl]acetates | Methotrexate analogs with in vitro anticancer activity | [2] |
The functionalization of quinoxalines at specific positions—particularly C2, C3, C6, and C7—serves as a powerful tool for fine-tuning electronic properties, steric bulk, and pharmacophore geometry, directly influencing receptor binding and metabolic stability:
Phenoxymethyl Group at C3: This substituent is a critical pharmacophore for anticancer activity. Derivatives like methyl [4-(substituted 2-quinoxalinyloxy)phenyl]acetates demonstrate significant in vitro growth inhibition across human tumor cell lines. The phenoxymethyl ether linkage provides conformational flexibility, allowing optimal positioning for interacting with hydrophobic enzyme pockets like those in thymidylate synthase or topoisomerase II [2] [5] [6]. The electron-rich oxygen atom also participates in hydrogen bonding, enhancing target affinity. This structural motif directly contributes to the activity of compounds like 2-Methyl-3-(phenoxymethyl)quinoxaline and its analogs.
Acetyl/Benzoyl Groups at C2: Carbonyl functionalities at C2, particularly in quinoxaline 1,4-di-N-oxides, substantially boost antimycobacterial efficacy. These electron-withdrawing groups modulate the electron density of the N-oxide system, enhancing redox cycling potential crucial for hypoxia-selective toxicity against dormant bacilli. Acetyl derivatives generally outperform benzoyl analogs, likely due to better cellular uptake and reduced steric hindrance (e.g., compound 2 in [10] with EC₉₀ 0.80 μg/mL) [10]. The carbonyl also serves as a synthetic handle for further derivatization via hydrazone or enamine formation.
Halogen and Alkyl Groups at C6/C7: Disubstitution at C6 and C7 with halogens (Cl, F) or small alkyl groups (methyl) is a key strategy for optimizing antibacterial and antitubercular activity. Chlorine atoms induce strong electron withdrawal, increasing the compound's electrophilicity and facilitating covalent interactions with bacterial enzymes [8] [10]. Methyl groups, while weaker electron donors, enhance lipophilicity, promoting membrane penetration—essential for activity against intracellular pathogens like M. tuberculosis.
Electronic and Steric Effects: The combined electronic influence of substituents dictates reactivity and binding. EDGs (e.g., methoxy at C6/C7) increase electron density on the quinoxaline ring, potentially improving DNA intercalation capacity in anticancer derivatives [2] [6]. Conversely, EWGs (cyano, trifluoromethyl at C3) enhance stability and metabolic resistance. Steric bulk near the N1 atom influences di-N-oxide formation efficiency and subsequent bioreductive activation [10].
Table 3: Influence of Key Substituents on Quinoxaline Properties and Activity
| Substituent & Position | Electronic Effect | Key Impact on Compound Profile | Source |
|---|---|---|---|
| Phenoxymethyl (C3) | Moderate EDG via oxygen lone pairs | ↑ Anticancer activity (enhanced enzyme binding & flexibility) | [2] [3] [6] |
| Acetyl (C2) | Strong EWG | ↑ Antimycobacterial activity in di-N-oxides (EC₉₀ 0.80-4.29 μg/mL) | [10] |
| 6,7-Dichloro | Strong EWG | ↑ Antibacterial/Antitubercular potency (↑ electrophilicity & membrane permeation) | [8] [10] |
| Methyl (C3 or C6/7) | Weak EDG | Modulates lipophilicity; ↑ anticancer/antimicrobial activity in specific analogs | [2] [10] |
| Methoxy (C6/7) | Moderate EDG | Can improve DNA intercalation (anticancer) or metabolic stability | [2] [6] |
Note: Compounds discussed include 2-Methyl-3-(phenoxymethyl)quinoxaline and related structures from the cited sources.
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: